![molecular formula C24H27N3O3 B2756901 1-(4-Ethylbenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine CAS No. 1775303-15-5](/img/structure/B2756901.png)
1-(4-Ethylbenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethylbenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a useful research compound. Its molecular formula is C24H27N3O3 and its molecular weight is 405.498. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(4-Ethylbenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine, with the CAS number 1775303-15-5, is a compound of interest due to its potential biological activities. This compound is part of a broader class of piperidine derivatives that have shown promise in various pharmacological applications, including antimalarial and immunostimulating properties.
Chemical Structure
The molecular formula of this compound is C24H27N3O3, and its structure can be represented as follows:
Antimalarial Activity
Recent studies have investigated the antimalarial properties of piperidine derivatives. A related compound library was evaluated against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. The most active compounds demonstrated IC50 values in the nanomolar range, indicating significant potency compared to traditional treatments like chloroquine .
Compound | IC50 (3D7) | IC50 (W2) | Cytotoxicity (CC50) | Selectivity Index |
---|---|---|---|---|
Chloroquine | 22.38 nM | 134.12 nM | 37.56 nM | 1.7 (3D7), 0.3 (W2) |
Compound 12d | 13.64 nM | - | - | - |
Compound 13b | 4.19 nM | 13.30 nM | 112 nM | 26.7 (3D7), >11.3 (W2) |
These findings suggest that compounds similar to this compound may also exhibit potent antimalarial activity.
Immunostimulatory Effects
Research has highlighted the immunostimulatory potential of piperidine derivatives. A study focusing on various piperidine-containing compounds reported that certain derivatives significantly enhanced immune responses in animal models, surpassing the effects of established immunostimulants like levamisole . This suggests that the compound may have applications in enhancing immune function.
Study on Piperidine Derivatives
A comparative analysis was conducted on several piperidine derivatives to evaluate their biological activities, particularly focusing on their effects on neurotransmitter levels in the brain. For instance, a related study involving a piperazine derivative showed that it could transiently increase dopamine levels in specific brain regions at certain dosages . This points to a potential neuropharmacological role for similar compounds.
Toxicity Assessment
Toxicity studies are crucial for understanding the safety profile of new compounds. The acute toxicity and effects on peripheral blood parameters were assessed for various piperidine derivatives. Results indicated that some compounds exhibited low toxicity while maintaining effective biological activity, making them suitable candidates for further development .
Aplicaciones Científicas De Investigación
Chemical Profile
- Molecular Formula : C24H27N3O3
- CAS Number : 144011-33-6
- IUPAC Name : 1-(4-Ethylbenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
Antimicrobial Activity
Research has indicated that derivatives of piperidine, including this compound, exhibit significant antimicrobial properties. Studies have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The compound's oxadiazole moiety is particularly noted for enhancing antibacterial efficacy .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. Preliminary studies suggest that it may act as an acetylcholinesterase inhibitor, which is relevant for treating conditions like Alzheimer's disease . Additionally, it has shown potential as a urease inhibitor, which may be beneficial in managing urinary tract infections caused by urease-producing bacteria .
Anticancer Potential
The structural characteristics of this compound suggest potential anticancer properties. Research on similar compounds indicates that the combination of piperidine and oxadiazole rings can lead to the development of novel anticancer agents . Further studies are needed to elucidate the specific mechanisms through which this compound exerts its effects on cancer cells.
Synthesis and Structural Analysis
The synthesis of this compound typically involves multi-step synthetic routes that integrate various reagents and conditions tailored to achieve the desired structure. Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are commonly employed to confirm the structure and purity of the synthesized compound .
Case Studies
Several studies have documented the synthesis and biological evaluation of piperidine derivatives:
- Antibacterial Screening : A study synthesized a series of piperidine derivatives and evaluated their antibacterial activity against multiple strains. The results indicated that certain compounds exhibited significant antibacterial effects, suggesting a promising avenue for developing new antimicrobial agents .
- Enzyme Inhibition Studies : Another investigation focused on the enzyme inhibitory activities of synthesized compounds containing piperidine and oxadiazole moieties. The findings revealed strong inhibitory effects against acetylcholinesterase and urease, highlighting their therapeutic potential in treating neurological disorders and infections .
Propiedades
IUPAC Name |
(4-ethylphenyl)-[4-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-3-17-4-6-20(7-5-17)24(28)27-14-12-18(13-15-27)16-22-25-23(26-30-22)19-8-10-21(29-2)11-9-19/h4-11,18H,3,12-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJNJEWLMHFSLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.